molecular formula C8H5F3N2 B3356182 1-(Trifluoromethyl)-1H-benzimidazole CAS No. 652968-46-2

1-(Trifluoromethyl)-1H-benzimidazole

Cat. No.: B3356182
CAS No.: 652968-46-2
M. Wt: 186.13 g/mol
InChI Key: QCOLDAACMNYDIP-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-benzimidazole (CAS 652968-46-2) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole core is a well-established privileged scaffold in the design of biologically active molecules, known for its wide spectrum of pharmacological properties . This particular trifluoromethyl-substituted analogue serves as a key building block for the development of novel therapeutic agents. Research into benzimidazole derivatives has demonstrated their potential across multiple therapeutic areas. These compounds are frequently investigated for antimicrobial , antiviral , anticancer , and anti-inflammatory activities. The incorporation of the trifluoromethyl group, a common motif in modern agrochemicals and pharmaceuticals, can influence the molecule's lipophilicity, metabolic stability, and binding affinity, thereby modulating its overall bioactivity and research value . The synthesis of this compound and its derivatives typically involves the condensation of appropriate o-phenylenediamine precursors . With a molecular formula of C 8 H 5 F 3 N 2 and a molecular weight of 186.13 g/mol , it provides a versatile chemical platform for further functionalization. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the relevant safety data sheet prior to handling, as structurally similar benzimidazole compounds can exhibit toxicity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)13-5-12-6-3-1-2-4-7(6)13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOLDAACMNYDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620753
Record name 1-(Trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652968-46-2
Record name 1-(Trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 1 Trifluoromethyl 1h Benzimidazole and Its Derivatives

Classical and Modern Synthetic Routes to the Benzimidazole (B57391) Scaffold

The benzimidazole core is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. These routes typically involve the formation of the five-membered imidazole (B134444) ring fused to a benzene (B151609) ring.

The most traditional and widely employed method for benzimidazole synthesis is the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile, such as a carboxylic acid or its derivative (e.g., ester, anhydride (B1165640), or acyl chloride), or an aldehyde.

When using carboxylic acids, the reaction, often referred to as the Phillips-Ladenburg synthesis, typically requires harsh conditions, such as heating in the presence of a strong mineral acid like hydrochloric acid. rsc.orgnih.gov For example, the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives can be achieved through the cyclocondensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid. nih.gov

The condensation with aldehydes is another common pathway. This reaction can be performed under various conditions, from acidic to oxidative. A one-pot condensation of o-phenylenediamines with aryl aldehydes can be achieved using hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature, offering excellent yields and short reaction times. organic-chemistry.org More recently, environmentally benign catalysts like ammonium (B1175870) chloride have been shown to effectively catalyze the condensation of o-phenylenediamine with various aldehydes, yielding benzimidazole derivatives in high yields (75–94%). nih.gov

Modern advancements have introduced milder and more efficient catalytic systems. These include the use of metal-organic frameworks (MOFs) ctu.edu.vn, photocatalysts like Rose Bengal acs.org, and various transition metal catalysts to facilitate the condensation and subsequent cyclization. ctu.edu.vnnih.gov

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

o-Phenylenediamine Derivative C1 Source Catalyst/Conditions Product Yield (%) Reference
o-Phenylenediamine Benzaldehyde NH₄Cl, CHCl₃, rt 2-Phenyl-1H-benzo[d]imidazole 94 nih.gov
o-Phenylenediamine Various Aldehydes H₂O₂, HCl, MeCN, rt 2-Substituted-1H-benzimidazoles 82-96 organic-chemistry.org
Substituted 1,2-phenylenediamine Trifluoroacetic acid 4N HCl, reflux 2-(Trifluoromethyl)-1H-benzimidazole derivatives N/A nih.gov

Note: N/A indicates the specific yield was not provided in the abstract. rt = room temperature.

Beyond classical condensation, modern organic synthesis has furnished a variety of intramolecular cyclization strategies for constructing the benzimidazole ring. These methods often start with ortho-substituted anilines and build the imidazole ring in a subsequent step.

One effective strategy involves the reaction of 2-haloanilines with nitriles. For instance, a copper-catalyzed, ligand-free intermolecular cyclization of o-bromoarylamines with various nitriles has been developed, providing an efficient route to 2-substituted benzimidazoles with yields of up to 98%. rsc.org A similar transition-metal-free approach using potassium tert-butoxide has also been reported for the reaction between 2-iodoanilines and nitriles. rsc.org Another innovative method describes the synthesis of 2-(trifluoromethyl)benzimidazoles through the condensation of o-phenylenediamines with trifluoroacetonitrile (B1584977) (CF₃CN), which is generated in situ. rsc.org

Other notable cyclization strategies include:

From N-Arylamidoximes: A one-pot acylation-cyclization of N-arylamidoximes provides a facile route to benzimidazoles. acs.org

From 2-Nitroanilines: A one-pot conversion using formic acid and iron powder can simultaneously reduce the nitro group and effect the cyclization to form the benzimidazole ring. organic-chemistry.org

From Imines: The intramolecular C-H amidation of imines, formed from the condensation of o-phenylenediamines and aldehydes, can be achieved using molecular iodine under basic conditions. organic-chemistry.org

These methods expand the toolkit available to chemists, allowing for the synthesis of complex benzimidazole derivatives from a wider range of starting materials and with greater functional group tolerance.

Direct N-Trifluoromethylation Approaches to Benzimidazoles

The introduction of a trifluoromethyl (CF₃) group onto the nitrogen atom of the benzimidazole ring is the most direct pathway to 1-(trifluoromethyl)-1H-benzimidazole. This transformation is typically accomplished using specialized trifluoromethylating reagents that can function through electrophilic, nucleophilic, or radical mechanisms.

Electrophilic trifluoromethylating agents are designed to deliver a "CF₃⁺" synthon to a nucleophile. The N-H bond of benzimidazole is sufficiently nucleophilic to react directly with these powerful reagents.

Togni Reagents: These are hypervalent iodine(III)-CF₃ compounds that have become standard tools for electrophilic trifluoromethylation. sigmaaldrich.com Togni reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) and Togni reagent I (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) are widely used for the trifluoromethylation of heteroatom nucleophiles, including the nitrogen of heterocycles. enamine.nettcichemicals.comwikipedia.orgenamine.net The reaction is typically mild and shows high functional group compatibility. enamine.net

Umemoto Reagents: These are another major class of electrophilic trifluoromethylating agents, based on S-(trifluoromethyl)dibenzothiophenium salts. enamine.netnih.gov Reagents like S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) are effective for the trifluoromethylation of a broad spectrum of nucleophiles. enamine.netnih.gov Newer generations, such as Umemoto Reagent IV, exhibit even higher reactivity, enabling the trifluoromethylation of less reactive substrates. tcichemicals.comnih.gov

The direct N-trifluoromethylation of benzimidazole with these electrophilic reagents provides a straightforward entry to the target compound, often proceeding under mild conditions with high efficiency.

Table 2: Electrophilic Trifluoromethylating Reagents

Reagent Type Specific Reagent Example Chemical Name Key Features Reference(s)
Hypervalent Iodine Togni Reagent II 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one Highly effective, colorless crystalline solid, high functional group compatibility. wikipedia.orgenamine.net
Hypervalent Iodine Togni Reagent I 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole Milder than Togni Reagent II, soluble in most organic solvents. enamine.net
Sulfonium Salt Umemoto Reagent I S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate Commercially available, effective for various nucleophiles. enamine.netnih.gov
Sulfonium Salt Umemoto Reagent IV S-(Trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate More powerful than earlier generations, easy to handle solid. tcichemicals.comnih.gov

Nucleophilic trifluoromethylation involves the transfer of a "CF₃⁻" synthon to an electrophilic center. The most prominent reagent in this class is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), commonly known as the Ruppert-Prakash reagent. tcichemicals.comsigmaaldrich.com

While this reagent is famous for its reaction with carbonyls and imines, its application for the direct N-trifluoromethylation of heterocycles like benzimidazole is also documented. researchgate.net The reaction typically requires an initiator, such as a fluoride (B91410) source (e.g., TBAF, CsF), to generate the active trifluoromethyl anion. sigmaaldrich.com However, research has also focused on developing catalyst systems that can operate without external initiators. sigmaaldrich.com

Interestingly, under slightly different conditions, the Ruppert-Prakash reagent has been used for the direct N-difluoromethylation of benzimidazoles, highlighting the versatility of this reagent and the fine control required to achieve selective trifluoromethylation. lookchem.comacs.orgnih.gov

Radical trifluoromethylation provides a powerful alternative for creating C-CF₃ and N-CF₃ bonds. These reactions proceed via a trifluoromethyl radical (•CF₃) intermediate and are particularly useful for the functionalization of C-H bonds. researchgate.net However, they can also be adapted for N-functionalization.

Modern methods often employ visible-light photoredox catalysis to generate the •CF₃ radical under exceptionally mild conditions. rsc.orgnih.gov Reagents like Togni's reagent or sodium trifluoromethanesulfinate (Langlois' reagent) can serve as precursors to the trifluoromethyl radical in the presence of a suitable photocatalyst and light. researchgate.netrsc.org

A notable strategy involves a visible-light-induced radical cascade trifluoromethylation/cyclization of alkene-tethered benzimidazoles. nih.gov In this process, an externally generated trifluoromethyl radical adds to the alkene, and the resulting carbon-centered radical undergoes a subsequent cyclization with the benzimidazole ring system to create complex, trifluoromethylated polycyclic structures. This highlights an advanced application of radical chemistry to build molecular complexity while incorporating the desired trifluoromethyl group.

Indirect Methodologies for Introducing the N-Trifluoromethyl Group

Indirect methods for installing a trifluoromethyl group onto the nitrogen atom of the benzimidazole ring often involve the transformation of a pre-existing functional group or the assembly of the heterocyclic ring from trifluoromethyl-containing precursors. These strategies circumvent the direct, and often challenging, N-trifluoromethylation of the parent benzimidazole.

Transformation of Pre-existing Functional Groups

The synthesis of N-CF3 heterocycles can be accomplished by converting existing functional groups at the nitrogen position into a trifluoromethyl group. While direct N-trifluoromethylation remains a significant challenge, several transformation strategies have been explored for various nitrogen-containing compounds, which hold potential for benzimidazole synthesis.

One such method is oxidative desulfurization-fluorination . This approach typically starts with a dithiocarbamate (B8719985) derivative. For amines, reaction with a source like (Me4N)SCF3 can generate a thiocarbamoyl fluoride intermediate, which is then treated with a fluoride source such as silver fluoride (AgF) to yield the N-CF3 product nih.gov. A related strategy involves the reaction of secondary amines with carbon disulfide (CS2) and AgF, which proceeds through a carbamodithioic acid adduct to form N-trifluoromethylated amines in a single step chinesechemsoc.org. While broadly applied to secondary amines, the direct application of this method to benzimidazole for the synthesis of the 1-N-CF3 isomer requires specific investigation.

Another potential route is through fluorine/halogen exchange reactions nih.gov. This involves replacing halogen atoms on a nitrogen-attached precursor group with fluorine, although this method is generally less studied for N-CF3 group formation compared to oxidative desulfurization nih.gov.

It is noteworthy that N-trifluoromethyl azoles, including benzimidazoles, exhibit significantly greater aqueous stability compared to their N-trifluoromethyl amine counterparts, which are often prone to hydrolysis mdpi.comnih.gov. This stability makes N-CF3 azoles attractive targets in fields like medicinal chemistry, justifying the development of synthetic routes to access these valuable substructures mdpi.comnih.gov.

Multicomponent Reactions Involving Trifluoromethyl Sources

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. This strategy is valued for its atom economy and ability to rapidly generate molecular diversity.

In the context of trifluoromethylated benzimidazoles, MCRs typically lead to the formation of C-trifluoromethylated products rather than the N-trifluoromethyl isomer. A notable example is the copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate, which efficiently produces a variety of 2-trifluoromethylbenzimidazoles acs.orgrsc.orgresearchgate.net. The proposed mechanism involves the condensation of the o-iodoaniline with ethyl trifluoropyruvate, followed by an intermolecular Ullmann-type cross-coupling with the aniline (B41778) and a final intramolecular amination to close the imidazole ring acs.org.

While highly effective for producing 2-CF3-benzimidazoles, MCRs that directly yield this compound are less common in the literature. The development of novel MCRs that utilize a trifluoromethylating agent to specifically target the nitrogen atom of a pre-formed benzimidazole or that assemble the ring with the N-CF3 group already in place remains an area for further research.

Catalytic Systems and Ligand Design in N-Trifluoromethylation

Catalysis offers a powerful toolkit for the introduction of the trifluoromethyl group. Both transition metal and organocatalytic systems have been developed for trifluoromethylation reactions, although their application to the direct N-trifluoromethylation of benzimidazole is often secondary to C-H functionalization.

Transition Metal Catalysis in Trifluoromethylation Reactions

Transition metal catalysts are pivotal in modern organic synthesis, enabling a wide array of transformations, including the formation of C-CF3 and N-CF3 bonds.

Copper-catalyzed reactions are frequently employed for synthesizing trifluoromethylated heterocycles. However, these methods often result in the construction of the benzimidazole ring itself rather than direct N-trifluoromethylation of a pre-existing ring. For instance, a sustainable method for synthesizing benzimidazoles involves an intramolecular C-N bond formation catalyzed by copper(I) oxide (Cu2O) in water organic-chemistry.orgcapes.gov.br. Another approach uses copper to mediate a three-component reaction to form 2-trifluoromethyl benzimidazoles rsc.org. The direct copper-catalyzed N-trifluoromethylation of benzimidazole remains a specific challenge, though copper catalysts have been used for the trifluoromethylation of iodoarenes with a 2-trifluoromethylated benzimidazoline derivative serving as the CF3-reagent beilstein-journals.org.

Photoredox catalysis , often utilizing iridium or ruthenium complexes, has emerged as a mild and efficient method for generating trifluoromethyl radicals. These systems excel at the C-H trifluoromethylation of heterocycles. A notable example is the visible-light-induced C4-trifluoromethylation of benzimidazoles using fac-Ir(ppy)3 as the photocatalyst and Togni's reagent as the CF3 source researchgate.netrsc.org. While this highlights the utility of photoredox catalysis for functionalizing the benzimidazole core, it also underscores the regioselectivity challenge, as C-H bonds are often more reactive than the N-H bond under these conditions researchgate.net.

Palladium catalysis has been instrumental in the trifluoromethylation of aryl halides and triflates, typically involving a nucleophilic CF3 source and specialized phosphine (B1218219) ligands like BrettPhos to facilitate the reaction beilstein-journals.org. Palladium has also been used for C-H trifluoromethylation with electrophilic CF3 sources beilstein-journals.org. The application of these systems to the direct N-H trifluoromethylation of benzimidazole is not as well-documented.

Organocatalytic Approaches to Trifluoromethylated Benzimidazoles

Organocatalysis provides a metal-free alternative for chemical synthesis, often leading to unique reactivity and selectivity. While the direct organocatalytic N-trifluoromethylation of benzimidazole is an underexplored area, related methodologies suggest its potential.

A cooperative chemoenzymatic system has been developed for the synthesis of benzimidazoles (not trifluoromethylated) from alcohols and amines in water. This system uses a synthetic bridged flavin analog as a bifunctional organocatalyst, demonstrating a green, metal-free approach to constructing the benzimidazole ring nih.gov.

Metal-free photoredox catalysis also offers a promising avenue. Organic dyes can replace transition metal complexes to catalyze trifluoromethylation reactions under visible light nih.govnih.gov. Furthermore, catalyst-free methods for the C-H trifluoromethylation of arenes have been developed using sodium triflinate (Langlois' reagent) and an initiator like sodium persulfate in an environmentally friendly water-acetonitrile mixture rsc.org. These radical-based methods could potentially be adapted for N-trifluoromethylation, although controlling the selectivity between N-H and C-H functionalization would be critical. The development of specific organocatalysts that can activate the N-H bond of benzimidazole towards electrophilic trifluoromethylating agents is a key area for future research researchgate.net.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like trifluoromethylated benzimidazoles.

Flow Chemistry represents a significant advancement in sustainable synthesis. Continuous-flow reactors offer enhanced safety, superior heat and mass transfer, reduced solvent consumption, and potential for automation compared to traditional batch processes polimi.it. An automated and scalable continuous-flow method has been developed for introducing trifluoromethyl groups into N-fused heterocycles using inexpensive reagents like trifluoroacetic acid (TFAA) or trifluoroacetic anhydride polimi.itvapourtec.com. Another innovative approach utilizes an argon plasma in a continuous flow microreactor to synthesize trifluoromethyl N,N-aminals from nitrogen heterocycles without any metal catalysts or additives, showcasing a highly sustainable activation method nih.govrsc.orgrsc.org.

Microwave-assisted synthesis is another cornerstone of green chemistry, dramatically reducing reaction times from hours to minutes and often increasing product yields. This technique has been successfully applied to the synthesis of trifluoromethyl-containing heterocycles. For example, the cyclocondensation of N-(carbotrifluoromethyl)-ortho-arylenediamines on a solid support (montmorillonite K10) under microwave irradiation produces 2-trifluoromethylbenzimidazoles in good yields scispace.com. The use of microwaves has also been reported for the synthesis of various fused heterocycles incorporating a trifluoromethyl moiety thieme-connect.com.

The use of environmentally benign solvents and catalyst-free conditions is another key green strategy. A straightforward method for synthesizing the benzimidazole ring system via an intramolecular C-N cross-coupling reaction has been developed to proceed exclusively in water, obviating the need for volatile organic solvents and, remarkably, any added catalyst mdpi.com. Additionally, a catalyst-free method for the direct C-H trifluoromethylation of arenes has been achieved in a water-acetonitrile mixture at mild temperatures, using readily available and inexpensive reagents rsc.org. These examples highlight a clear trend towards developing more sustainable protocols that minimize environmental impact while efficiently producing valuable trifluoromethylated compounds.

Solvent-Free and Aqueous Medium Reactions

The development of synthetic routes that minimize or eliminate the use of volatile and often hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of benzimidazole derivatives, including those with trifluoromethyl groups, significant strides have been made in employing solvent-free and aqueous conditions.

Solvent-Free Approaches:

Solvent-free reactions, often facilitated by grinding or heating, offer numerous advantages, including reduced environmental impact, operational simplicity, and often, higher yields and shorter reaction times. chemicalbook.com One-pot solvent-free methods for the synthesis of benzimidazole derivatives have been reported, typically involving the condensation of an o-phenylenediamine with a suitable aldehyde or carboxylic acid at elevated temperatures. umich.eduresearchgate.net For instance, the condensation of o-phenylenediamine with an appropriate trifluoromethyl-containing reactant under neat conditions represents a potential pathway to this compound. While specific data for the 1-trifluoromethyl isomer is scarce in publicly available literature, the general methodology has been successfully applied to a wide range of benzimidazole derivatives. umich.edu These reactions often proceed by simple mixing and heating of the reactants, sometimes with the aid of a catalyst. chemicalbook.com

A notable example of a solvent-free approach involves the reaction of N-methylbenzene-1,2-diamine with trifluoroacetic acid, which, although leading to the 2-trifluoromethyl isomer, demonstrates the feasibility of using fluorinated carboxylic acids in neat conditions. The general procedure involves dissolving the diamine in the fluorinated carboxylic acid and heating the mixture. chemicalbook.com

Aqueous Medium Reactions:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of benzimidazoles in aqueous media has been successfully demonstrated. A straightforward method for the synthesis of 2-substituted benzimidazoles involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines in the presence of potassium carbonate in water at elevated temperatures. scranton.eduresearchgate.net This approach avoids the need for any additional reagents or catalysts, making it both environmentally and economically attractive. scranton.eduresearchgate.net While this specific methodology has been detailed for 2-substituted benzimidazoles, the underlying principle of base-mediated cyclization in water could potentially be adapted for the synthesis of the 1-trifluoromethyl isomer, starting from a suitably N-trifluoromethylated precursor.

The following table summarizes representative conditions for green synthesis of benzimidazole derivatives, highlighting the potential for adaptation to the target compound.

ReactantsConditionsProduct TypeYield (%)Reference
o-Phenylenediamine, Aromatic AldehydesSolvent-free, 140 °C2-Aryl-1H-benzimidazoles55-92 umich.edu
N-(2-Iodoaryl)benzamidines, K₂CO₃Water, 100 °C2-Aryl-1H-benzimidazoles54-80 scranton.edu
o-Phenylenediamines, Benzaldehydes, Na₂S₂O₅Ethanol:Water (9:1), Room Temperature2-Phenyl-1H-benzimidazoles>73 ias.ac.in
Substituted Diamines, Dicarboxylic AcidsMicrowave irradiation, Solvent-freeTricyclic/Tetracyclic BenzimidazolesGood researchgate.net

Chemical Reactivity and Mechanistic Studies of 1 Trifluoromethyl 1h Benzimidazole

Influence of the N-Trifluoromethyl Group on Benzimidazole (B57391) Reactivity

The CF3 group is a powerful modulator of a molecule's physicochemical properties, including its reactivity. researchgate.netnih.gov Its influence stems from a combination of strong electronic effects and notable steric bulk.

Electronic Effects: Inductive and Resonance Contributions

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, primarily due to the high electronegativity of the fluorine atoms. chinesechemsoc.org This strong inductive effect (-I) significantly reduces the electron density of the nitrogen atom to which it is attached (N-1) and, by extension, the entire benzimidazole ring system. This electron-withdrawing nature deactivates the aromatic system, making it less susceptible to electrophilic attack compared to unsubstituted benzimidazole.

Studies on other N-CF3 azoles have shown that this substitution leads to increased lipophilicity and metabolic stability. researchgate.netresearchgate.netacs.orgdigitellinc.com These properties are a direct consequence of the electronic and steric nature of the CF3 group.

Steric Hindrance and Conformational Preferences

The trifluoromethyl group is sterically more demanding than a hydrogen or a methyl group. researchgate.net This steric bulk can influence the approach of reagents to the N-1 position and the adjacent C-2 and C-7 positions of the benzimidazole ring. While direct studies on the conformational preferences of 1-(trifluoromethyl)-1H-benzimidazole are scarce, the rotation around the N-C(F3) bond is expected to have a low barrier. The steric hindrance of the CF3 group could play a role in directing incoming reagents to less hindered positions of the benzimidazole core.

Electrophilic and Nucleophilic Reactions at the Benzimidazole Core

The electron-deficient nature of the this compound ring system governs its reactivity towards electrophiles and nucleophiles.

Regioselectivity and Site-Specificity in Functionalization

In general, electrophilic substitution on the benzimidazole ring occurs on the benzene (B151609) portion, at positions 4, 5, 6, and 7, which are more electron-rich compared to the imidazole (B134444) ring. researchgate.net Due to the strong deactivating effect of the N-CF3 group, electrophilic aromatic substitution on this compound would require harsh reaction conditions. The substitution pattern would be influenced by the directing effects of the imidazole ring and the CF3 group. The imidazole ring generally directs electrophiles to the 5- and 6-positions. The N-CF3 group, being a meta-director on a benzene ring, would likely favor substitution at the 5- and 7-positions of the benzimidazole system. The interplay of these effects would determine the ultimate regioselectivity.

Nucleophilic aromatic substitution (SNAr) is more likely to occur on the electron-deficient benzimidazole ring, particularly on the benzene part. The positions ortho and para to the electron-withdrawing imidazole moiety (positions 4, 6, and 7) would be activated towards nucleophilic attack, especially if a good leaving group is present at one of these positions. The N-CF3 group would further enhance this susceptibility.

Direct C-H functionalization of heterocycles is a modern synthetic strategy. rsc.orgnih.gov For electron-deficient heterocycles, radical functionalization can be an effective method. nih.gov The regioselectivity of such reactions is often predictable based on the electronic properties of the substrate. pnas.orgnih.gov In the case of this compound, radical trifluoromethylation, for instance, would likely occur at the most electron-rich positions of the benzene ring.

Reaction Kinetics and Thermodynamic Considerations

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, some general principles can be applied. The strong electron-withdrawing nature of the N-CF3 group is expected to increase the activation energy for electrophilic substitution reactions, making them kinetically slower compared to unsubstituted benzimidazole. Conversely, for nucleophilic aromatic substitution reactions, the N-CF3 group would lower the activation energy, thus accelerating the reaction rate.

The thermodynamic stability of benzimidazole derivatives is generally high. Studies on the thermal stability of other benzimidazole-based compounds have been conducted, but specific data for the 1-trifluoromethyl derivative is lacking. nih.govresearchgate.netcardiff.ac.uk However, N-trifluoromethyl azoles have been reported to possess excellent aqueous and thermal stability. researchgate.netacs.orgdigitellinc.com

Investigation of Reaction Pathways and Intermediates

The synthesis of N-trifluoromethyl heterocycles can be achieved through several methods, including electrophilic trifluoromethylation of the heterocycle or by constructing the ring from N-CF3 containing precursors. researchgate.netnih.govmdpi.comnih.gov One common method involves the reaction of the sodium salt of the heterocycle with a trifluoromethyl source. researchgate.net

For instance, the synthesis of N-trifluoromethylazoles has been achieved via the reaction of their sodium salts with dibromodifluoromethane, followed by substitution of the bromine with fluorine. researchgate.net Another approach involves the use of electrophilic trifluoromethylating reagents like Togni's or Umemoto's reagents. mdpi.comacs.org

Mechanistic studies on the reactions of N-trifluoromethyl heterocycles are still an emerging area of research. For electrophilic substitutions, the reaction would proceed through a standard arenium ion intermediate, which would be destabilized by the electron-withdrawing N-CF3 group. In nucleophilic aromatic substitutions, a Meisenheimer complex would be formed as an intermediate, and its stability would be enhanced by the N-CF3 group.

Elucidation of Catalytic Cycles in Transformations

While the benzimidazole core is a known structural motif in various ligands and organocatalysts, the specific role of this compound as a catalyst is not extensively documented in the reviewed literature. researchgate.netnih.gov However, catalytic cycles are crucial for the synthesis of complex structures derived from trifluoromethylated benzimidazoles. A prominent example is the visible-light-induced radical cascade trifluoromethylation/cyclization, which forges polycyclic benzimidazoles. researchgate.netrsc.org

In this type of transformation, a photocatalyst, such as fac-[Ir(ppy)₃], initiates the catalytic cycle. researchgate.netrsc.org The proposed mechanism for a related reaction begins with the excitation of the iridium(III) catalyst by visible light, followed by an oxidative quenching process with a trifluoromethyl source like CF₃Br. This generates a trifluoromethyl radical (•CF₃). The highly reactive •CF₃ then adds to the alkene moiety of a benzimidazole-containing substrate. The resulting radical intermediate undergoes an intramolecular cyclization, followed by a hydrogen shift and subsequent oxidation by the regenerated catalyst to yield the final polycyclic product and close the catalytic loop. researchgate.net

Characterization of Transient Species in Reaction Mechanisms

Understanding the transient species formed during reactions is key to controlling outcomes and optimizing conditions. Mechanistic studies of reactions that produce trifluoromethylated benzimidazoles provide insight into these fleeting intermediates.

Radical Intermediates: In photoredox-catalyzed reactions, the generation of a trifluoromethyl radical (•CF₃) is a primary event. researchgate.netrsc.org This radical adds to an unsaturated bond in the substrate, creating a new carbon-centered radical intermediate. This species is then poised for further reactions, such as intramolecular cyclization, which ultimately leads to the formation of complex heterocyclic systems. researchgate.net Similar radical processes are proposed in silver-mediated cascade reactions where AgSCF₃ is used as the trifluoromethylthiolating reagent. rsc.org Preliminary studies indicate these transformations proceed via a radical mechanism. rsc.org

Imine and Amide Intermediates: Classic synthetic routes to the 2-(trifluoromethyl)-1H-benzimidazole core, such as the Phillips cyclocondensation of a 1,2-phenylenediamine with trifluoroacetic acid, inherently proceed through transient species. nih.gov The reaction involves the initial formation of an amide linkage, followed by an intramolecular nucleophilic attack of the second amino group onto the carbonyl carbon and subsequent dehydration. Though not typically isolated, these amide and the resulting imine-like species are critical intermediates in the formation of the imidazole ring.

Role of this compound as a Synthon in Complex Molecule Synthesis

The this compound scaffold is a valuable synthon, or building block, for creating more elaborate molecules. Its unique electronic and structural properties are leveraged in various synthetic strategies to access diverse and complex chemical matter. umich.edu

Precursor in Cascade Reactions and Tandem Processes

Cascade and tandem reactions offer an efficient pathway to molecular complexity from simple precursors in a single operation. The trifluoromethylated benzimidazole framework is an effective participant in such processes.

Visible-light-induced radical reactions provide a powerful method for cascade trifluoromethylation/cyclization. researchgate.netrsc.org In these processes, N-alkenyl benzimidazoles react with a trifluoromethyl source in the presence of a photocatalyst to generate trifluoromethylated polycyclic quinazolinones and benzimidazoles under mild conditions. researchgate.net Another example is the silver-mediated cascade trifluoromethylthiolation/cyclization of unactivated alkenes in benzimidazole derivatives, which yields useful tricyclic imidazole structures. rsc.org Furthermore, a sustainable tandem strategy utilizing ultrasound and a continuous flow system has been developed for the synthesis of polyfluoro-pyrimido[1,2-a]benzimidazole derivatives. rsc.org

Table 1: Examples of Cascade and Tandem Reactions

Reaction Type Precursor Type Reagents Product Type Ref.
Visible-Light Radical Cascade N-alkenyl benzimidazole CF₃Br, fac-[Ir(ppy)₃] Trifluoromethylated polycyclic benzimidazoles researchgate.netrsc.org
Silver-Mediated Radical Cascade Benzimidazole with unactivated alkene AgSCF₃ Trifluoromethylthiolated tricyclic imidazoles rsc.org
Tandem Synthesis 2-aminobenzimidazole, β-ketoester Ultrasound, continuous flow Polyfluoro-pyrimido[1,2-a]benzimidazole rsc.org
Palladium-Catalyzed Cascade 2-chloroaryl sulfonate, arylamine Pd catalyst, amide N-arylbenzimidazole nih.gov

Building Block for Polycyclic and Spiro Systems

The rigid, planar structure of the benzimidazole core, combined with the influence of the trifluoromethyl group, makes it an excellent foundation for constructing polycyclic and spirocyclic compounds.

The cascade reactions mentioned previously are a primary route to polycyclic systems containing the trifluoromethyl-benzimidazole moiety. researchgate.netrsc.org One-pot metal-free protocols have also been developed to synthesize highly fluorescent polycyclic benzimidazole derivatives. nih.gov

The synthesis of spiro compounds, which feature a single atom as the junction of two rings, has also been successfully achieved using benzimidazole-based synthons. Research has demonstrated the condensation of isatin (B1672199) derivatives with 2-(2-aminophenyl)benzimidazole to create complex spiro[benzimidazo[1,2-c]quinazoline-6,3'-indolin]-2'-one derivatives. In another approach, a three-component reaction between N-benzylbenzimidazole, acetylenedicarboxylates, and N-alkylisatins affords novel benzimidazole[2,1-b] researchgate.netoxazine spirooxindoles in good yields.

Table 2: Synthesis of Polycyclic and Spiro Systems

Synthetic Strategy Reactants Resulting System Ref.
Visible-Light Cascade N-alkenyl quinazolinone, CF₃Br Trifluoromethylated Polycyclic Quinazolinone researchgate.net
One-Pot Cyclization o-Phenylenediamine (B120857), aldehyde, alkyne Polycyclic Benzimidazole nih.gov
Condensation Isatin derivative, 2-(2-aminophenyl)benzimidazole Spiro[benzimidazo[1,2-c]quinazoline-6,3'-indolin]-2'-one
Three-Component Reaction N-benzylbenzimidazole, acetylenedicarboxylate, N-alkylisatin Benzimidazole[2,1-b] researchgate.netoxazine spirooxindole

Theoretical and Computational Chemistry of 1 Trifluoromethyl 1h Benzimidazole

Electronic Structure Analysis through Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic properties of molecules, which govern their reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties

DFT is a widely used computational method for investigating the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational cost. For various substituted benzimidazoles, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine properties like optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO-LUMO). nih.gov For instance, studies on N-butyl-1H-benzimidazole have shown excellent concurrence between DFT-calculated parameters and experimental data. nih.gov Similar approaches have been applied to more complex derivatives, such as N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, to analyze structural parameters and thermodynamic variables.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles without empirical parameterization, offer higher accuracy for smaller systems. While specific ab initio studies on 1-(Trifluoromethyl)-1H-benzimidazole are not available, these methods are employed for calculating the electronic structure of fundamental molecules, providing benchmark data for less computationally intensive methods. ibm.com For complex benzimidazole (B57391) derivatives, ab initio methods have been used to calculate non-linear optical (NLO) and natural bond orbital (NBO) analyses. nih.gov

Molecular Geometry Optimization and Conformational Landscapes

Understanding the three-dimensional structure of a molecule is fundamental to predicting its interactions with biological targets or other molecules.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Computational geometry optimization allows for the precise determination of a molecule's lowest energy structure. In studies of benzimidazole derivatives, calculated bond lengths and angles from DFT methods are often compared with experimental data from X-ray crystallography to validate the computational model. For example, in a study of 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole, calculated bond parameters were found to be in close agreement with experimental values. nih.gov For the isomer, 2-Trifluoromethyl-1H-benzimidazole, crystallographic data provides experimental bond lengths and angles, but without accompanying computational analysis.

Conformational Isomerism and Energy Minima

Many benzimidazole derivatives possess rotatable bonds, leading to different spatial arrangements or conformers. Conformational analysis, often performed using DFT, is crucial for identifying the most stable conformers and understanding their relative energies. This is particularly important in drug design, as the bioactive conformation may not be the global minimum energy structure. Studies on N-acylhydrazone derivatives of benzimidazoles have utilized DFT to explore conformational preferences and the impact of substituents on dihedral angles.

Computational Prediction of Reactivity and Selectivity

Computational methods can predict the most likely sites for chemical reactions on a molecule. Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps, are commonly used. These descriptors help in understanding the nucleophilic and electrophilic centers of a molecule. For various benzimidazole compounds, these analyses have been performed to explain their biological activities and reaction mechanisms.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain chemical reactivity. ethz.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ethz.ch The energy and symmetry of these orbitals are crucial in determining the feasibility and stereochemical outcome of a reaction.

For a molecule like this compound, FMO theory can provide insights into its electrophilic and nucleophilic character. The HOMO, being the orbital most willing to donate electrons, indicates regions of nucleophilicity. Conversely, the LUMO, the orbital most capable of accepting electrons, points to regions of electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity.

Hypothetical Data Table for FMO Analysis of this compound:

ParameterEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue
Ionization PotentialValue
Electron AffinityValue

Note: The values in this table are placeholders. Actual values would need to be determined through quantum chemical calculations (e.g., using Density Functional Theory, DFT).

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, as well as the initial sites of interaction with other molecules.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states.

Reaction Energy Profiles and Activation Barriers

By calculating the potential energy of a system as the reaction progresses, a reaction energy profile can be constructed. This profile maps the energy changes from reactants to products, passing through any intermediates and transition states. The height of the energy barrier from the reactants to the transition state is the activation energy, a key determinant of the reaction rate. For reactions involving this compound, these profiles can be used to compare different possible mechanistic pathways and identify the most favorable one.

Hypothetical Data Table for a Reaction Involving this compound:

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1Value
IntermediateValue
Transition State 2Value
ProductsValue

Note: The values in this table are placeholders and would be specific to a particular reaction being studied.

Intrinsic Reaction Coordinate (IRC) Calculations

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to confirm that a calculated transition state structure indeed connects the desired reactants and products. Starting from the transition state geometry, the IRC calculation follows the steepest descent path on the potential energy surface in both the forward and reverse directions. A successful IRC calculation will lead to the corresponding reactant and product minima, thus verifying the transition state and providing a detailed picture of the geometric changes that occur during the reaction.

Simulations of Solvent Effects and Intermolecular Interactions

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. Computational models can simulate these effects to provide a more realistic understanding of chemical processes in solution.

Continuum Solvation Models (e.g., PCM, SMD)

Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are efficient methods for incorporating solvent effects. These models treat the solvent as a continuous dielectric medium rather than as individual molecules. This approach allows for the calculation of solvation free energies and the optimization of molecular geometries in the presence of a solvent.

For this compound, applying a model like PCM or SMD would be crucial for accurately predicting its properties and reactivity in different solvent environments. These models can account for the stabilization or destabilization of reactants, products, and transition states due to the solvent's polarity.

Hypothetical Data Table for Solvation Energy of this compound:

SolventDielectric ConstantSolvation Free Energy (kcal/mol) - PCMSolvation Free Energy (kcal/mol) - SMD
Water78.4ValueValue
Methanol32.6ValueValue
Acetonitrile (B52724)36.6ValueValue
Dichloromethane8.9ValueValue

Note: The values in this table are placeholders and would require specific calculations to be determined.

Explicit Solvent Molecular Dynamics Simulations

Explicit solvent molecular dynamics (MD) simulations are a powerful computational tool used to study the behavior of molecules in a realistic aqueous environment. Unlike implicit solvent models, which represent the solvent as a continuous medium, explicit solvent simulations surround the solute molecule with a large number of individual solvent molecules, typically water. This approach allows for a detailed, atom-level investigation of solute-solvent interactions, including hydrogen bonding and the specific structure of the solvation shell. For this compound, such simulations provide critical insights into its conformational dynamics and how it interacts with its immediate aqueous environment.

The process involves setting up a system containing one or more solute molecules in a periodic box filled with water molecules. The interactions between all atoms are described by a force field, which is a set of mathematical functions and parameters that define the potential energy of the system. schrodinger.comresearchgate.net By integrating Newton's equations of motion, the trajectory of every atom over time is calculated, revealing the dynamic behavior of the molecule. researchgate.net

Force Field Parameterization

A crucial first step for any MD simulation is the selection and validation of an appropriate force field. For a novel or drug-like organic molecule such as this compound, parameters may not be available in standard force fields. In such cases, specific parameters must be developed.

Force fields like the General AMBER Force Field (GAFF/GAFF2), the OPLS-AA (Optimized Potentials for Liquid Simulations-All-Atom), and the CHARMM General Force Field (CGenFF) are designed to handle a wide range of organic molecules, including heterocycles and halogenated compounds. acs.orgambermd.orgnih.govnih.gov GAFF, for instance, is designed for compatibility with the AMBER force fields for proteins and nucleic acids, making it suitable for studies of small molecules in a biological context. ambermd.orgnih.gov

The parameterization process typically involves:

Geometry Optimization: The molecule's geometry is optimized using quantum mechanics (QM) calculations, often at the Density Functional Theory (DFT) level (e.g., B3LYP/6-31G**), to find its lowest energy conformation. nih.gov

Partial Charge Calculation: Atomic partial charges are derived by fitting them to the QM-calculated electrostatic potential (ESP). The Restrained Electrostatic Potential (RESP) method is commonly used in conjunction with AMBER force fields to generate high-quality, non-empirical charges. nih.govnih.gov

Bonded and van der Waals Parameters: Parameters for bonds, angles, and dihedrals are often transferred from existing atom types within the chosen force field (e.g., GAFF2). openbabel.orgnih.gov If new atom types are required, force constants can be derived from QM calculations, and Lennard-Jones (van der Waals) parameters can be optimized to reproduce experimental data like liquid density and heat of vaporization. scispace.com

Simulation Setup and Protocol

Once the force field parameters are established, the simulation system is constructed. A single this compound molecule is placed in a simulation box, typically cubic or triclinic, and solvated with an explicit water model such as TIP3P, which is standard for use with the GAFF and AMBER force fields. nih.govnih.gov The system is then subjected to a standard protocol:

Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable initial contacts, particularly between the solute and solvent molecules. nih.gov

Heating: The system is gradually heated from a low temperature to the target temperature (e.g., 300 K) while the positions of the solute atoms may be restrained.

Equilibration: The system is allowed to equilibrate at the target temperature and pressure (e.g., 1 atm) in the NPT (isothermal-isobaric) ensemble. This step ensures that the solvent density and system volume stabilize.

Production: Following equilibration, the production MD simulation is run for a significant length of time (typically nanoseconds to microseconds), during which the atomic coordinates are saved at regular intervals. This trajectory is then used for subsequent analysis. nih.gov

A summary of typical simulation parameters is presented in Table 1.

Table 1: Representative Parameters for an Explicit Solvent MD Simulation of this compound.

ParameterValue/DescriptionJustification
Force Field GAFF2 (General AMBER Force Field 2)Designed for organic and pharmaceutical molecules, compatible with biomolecular AMBER force fields. nih.govnih.gov
Partial Charges RESP (Restrained Electrostatic Potential)Derived from QM calculations (e.g., HF/6-31G*) to provide accurate electrostatic representation. nih.gov
Solvent Model TIP3P (Transferable Intermolecular Potential 3-Point)A standard explicit water model compatible with the GAFF/AMBER force fields. nih.govnih.gov
Simulation Box Cubic or TriclinicStandard periodic boundary conditions to simulate a bulk environment.
Ensemble NPT (Isothermal-Isobaric)Maintains constant temperature (e.g., 300 K) and pressure (e.g., 1 atm) to mimic laboratory conditions.
Integration Timestep 2 fsA standard timestep for simulations with rigid bonds to hydrogen (e.g., using the SHAKE algorithm).
Production Run Length 100 ns - 1 µsSufficient to sample conformational changes and solvation dynamics. nih.gov

Analysis of Simulation Trajectories

The primary output of an MD simulation is the trajectory, which contains a wealth of information about the molecule's structure, dynamics, and interactions with the solvent.

Radial Distribution Functions (RDFs)

The radial distribution function, or g(r), describes the probability of finding a particle at a distance r from a reference particle, relative to a random distribution. schrodinger.com In this context, RDFs are calculated between atoms of this compound and the oxygen (O) or hydrogen (H) atoms of the surrounding water molecules.

N...H-O RDF: The RDF between the benzimidazole nitrogen atoms (N1 and N3) and water hydrogen atoms reveals the extent of hydrogen bonding. A sharp first peak at approximately 1.8-2.0 Å would indicate a strong hydrogen bond acceptor capability of the nitrogen lone pairs.

F...H-O RDF: The RDF between the fluorine atoms of the trifluoromethyl group and water hydrogens can be used to investigate the potential for F...H-O hydrogen bonds or other electrostatic interactions. The hydrophobic or hydrophilic nature of the -CF3 group in this specific molecular context can be assessed from the structure of this RDF.

The integral of the first peak of an RDF provides the coordination number, which is the average number of solvent atoms in the first solvation shell of the solute atom. acs.org

Table 2: Hypothetical Radial Distribution Function (RDF) Analysis for this compound in Water.

Atom PairExpected rmax of 1st Peak (Å)Interpretation
Benzimidazole N...Water H1.8 - 2.0Indicates direct hydrogen bonding, with the nitrogen atom acting as a hydrogen bond acceptor.
Benzimidazole N...Water O2.8 - 3.0Defines the distance to the first solvation shell of water molecules hydrogen-bonded to the nitrogen.
-CF3 Fluorine...Water H> 2.5A less structured peak compared to the N...H RDF would suggest weaker, more diffuse interactions.

By analyzing these functions, a detailed picture of the hydration structure around different parts of the this compound molecule can be constructed, highlighting the distinct interaction patterns of the heterocyclic ring and the trifluoromethyl substituent.

Compound Index

Role as a Ligand Scaffold in Homogeneous and Heterogeneous Catalysis

The benzimidazole core is a well-established platform for the development of ligands, particularly N-heterocyclic carbenes (NHCs), which have revolutionized transition metal catalysis. The introduction of a trifluoromethyl group at the N1 position of the benzimidazole ring creates a unique electronic environment that directly impacts the performance of the resulting metal complexes.

This compound serves as a key precursor for the synthesis of unsymmetrical N-trifluoromethyl benzimidazolium salts. These salts are readily converted into N-trifluoromethyl N-heterocyclic carbene (NHC) ligands. The design process involves the quaternization of the N-trifluoromethyl benzimidazole, followed by deprotonation to generate the free carbene, which can then be coordinated to a variety of transition metals, including iridium, rhodium, gold, and ruthenium.

Spectroscopic and electrochemical analyses of metal complexes bearing these ligands have provided deep insights into their electronic nature. For instance, IR analysis of [Ir(CO)₂(NHC)Cl] complexes reveals that the N-CF₃ substituent significantly diminishes the σ-donating capacity of the carbene carbon. Concurrently, the π-acceptor properties of these novel ligands are enhanced. This modulation of electronic properties is a critical design element, as it allows for the fine-tuning of the catalytic activity of the metal center.

The unique electronic profile of N-trifluoromethyl NHC ligands, derived from this compound, has a profound influence on catalysis. The decreased σ-donation and increased π-acidity of the ligand can stabilize electron-rich metal centers and influence the elementary steps of catalytic cycles, such as oxidative addition and reductive elimination.

In the field of olefin metathesis, ruthenium catalysts bearing these ligands have demonstrated remarkable properties. A notable finding is their unusually high selectivity for the formation of terminal olefins in the ethenolysis of ethyl oleate, achieving up to 90% selectivity. This represents a significant improvement over standard second-generation Grubbs catalysts. Furthermore, these catalysts show enhanced selectivity in the alternating copolymerization of cyclooctene and norbornene. The dissymmetry of the NHC ligand, with the N-CF₃ group, was identified as a key parameter controlling this selectivity.

In gold catalysis, Au(I) complexes with N-trifluoromethyl NHC ligands have been investigated for π-acidic catalyzed reactions, such as the hydroxyalkoxylation of cyclohexene. Research shows that these complexes are competitive with, and in some cases superior to, traditional phosphine-ligated gold catalysts like [Au(PPh₃)Cl] in terms of catalytic activity.

Table 1: Comparison of Catalytic Performance
Catalyst SystemReaction TypeKey FindingReference
Ruthenium-based N-CF₃ NHCEthenolysis of Ethyl OleateHigh selectivity for terminal olefins (up to 90%) researchgate.net
Ruthenium-based N-CF₃ NHCEthenolysis of cis-cycloocteneSignificantly outperformed benchmark Grubbs catalyst researchgate.net
Au(I)-based N-CF₃ NHCHydroxyalkoxylation of CyclohexeneCatalytic activity competes with [Au(PPh₃)Cl] researchgate.net

Integration into Polymer Chemistry and Macromolecular Architectures

The robust nature and functional versatility of the benzimidazole scaffold make it a valuable component in the synthesis of advanced polymers and framework materials. While the direct use of this compound as a monomer is not widely documented, the broader class of benzimidazole derivatives is integral to this field.

Benzimidazole-containing polymers, such as polybenzimidazoles (PBIs), are known for their exceptional thermal and chemical stability. They are typically synthesized from the condensation of aromatic bis(o-phenylenediamines) with dicarboxylic acid derivatives. Research into functional polymers has involved the synthesis of novel benzimidazole-containing diamines for polymerization. For example, a novel N-phenyl-poly(benzimidazole imide) was prepared by polymerizing 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole with an anhydride (B1165640), resulting in a polymer with high thermal stability (glass transition temperature up to 425°C) and low water affinity semanticscholar.org.

While direct polymerization of this compound is not a common strategy, its derivatives are used to create functional materials. For instance, 2-(2-(trifluoromethyl)-1H-benzoimidazol-1-yl) ethanoic acid has been used as a starting point to attach amino acid esters, which could serve as functional monomers for specialty polyamides or other condensation polymers bohrium.com.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials built from organic linkers and, in the case of MOFs, metal nodes. The benzimidazole unit is a highly desirable component for these linkers due to its rigidity, thermal stability, and the presence of nitrogen atoms that can act as coordination sites or basic centers.

Numerous studies have demonstrated the use of benzimidazole-functionalized linkers in the construction of COFs and MOFs for applications in gas storage and separation. For example, covalent triazine frameworks containing benzimidazole segments (CTF-BIs) have been prepared from dicyano benzimidazole monomers, exhibiting high surface areas and significant CO₂ uptake capacity and selectivity mdpi.com. Similarly, MOFs constructed from linkers like 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) have shown excellent CO₂ adsorption properties researchgate.net. The imidazole nitrogen atoms within the pores of these frameworks provide favorable interaction sites for CO₂ molecules.

Although the specific molecule this compound has not been prominently featured as a primary building block in the surveyed literature, the principles established with other benzimidazole linkers suggest its potential. The electron-withdrawing -CF₃ group could be used to tune the electronic properties of the framework pores, potentially enhancing selectivity for certain guest molecules.

Contribution to Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π–π stacking, and host-guest interactions, to construct well-defined, higher-order structures. The structural features of trifluoromethylated benzimidazoles make them excellent candidates for directing self-assembly processes.

The benzimidazole core contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the imine nitrogen atoms). This allows for the formation of robust and directional hydrogen-bonded networks. Crystal structure analysis of a related compound, 2-(Trifluoromethyl)-1H-benzimidazole, reveals that the molecules are connected by N—H⋯N hydrogen bonds, forming infinite chains within the solid state researchgate.net.

Furthermore, the trifluoromethyl group itself can participate in non-covalent interactions. Weak C—H⋯F hydrogen bonds have been observed in the crystal structures of related compounds, such as 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, connecting molecular chains into two-dimensional networks researchgate.net. The aromatic benzimidazole ring system also facilitates π–π stacking interactions, which further stabilize the self-assembled structures.

In addition to self-assembly in the solid state, trifluoromethyl-benzimidazole derivatives participate in host-guest chemistry. Studies on 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole have shown its ability to form inclusion complexes with cyclodextrins. Depending on the cyclodextrin used, different modes of interaction are observed, including the formation of typical host-guest systems where the benzimidazole derivative is encapsulated within the macrocycle's cavity. These interactions are driven by a combination of hydrophobic effects and other non-covalent forces.

Table 2: Non-Covalent Interactions Involving Trifluoromethyl-Benzimidazole Scaffolds
Interaction TypeParticipating MoietiesObserved OutcomeExample Compound
Hydrogen BondingN-H (donor), Imine N (acceptor)Formation of 1D chains2-(Trifluoromethyl)-1H-benzimidazole researchgate.net
Weak Hydrogen BondingAromatic C-H, Fluorine atoms (C-F)Cross-linking of chains into 2D networks2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole researchgate.net
π–π StackingBenzimidazole aromatic ringsCrystal packing stabilization2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole researchgate.net
Host-Guest InteractionBenzimidazole derivative and Cyclodextrin cavityFormation of inclusion complexes5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole

Advanced Methodologies in the Study of 1 Trifluoromethyl 1h Benzimidazole

High-Throughput Experimentation and Automated Synthesis Platforms

High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating the discovery and optimization of synthetic pathways for complex molecules like substituted benzimidazoles. nih.gov This approach allows for the execution of a large number of experiments in parallel, enabling the rapid screening of diverse reaction parameters such as catalysts, ligands, bases, and solvents. nih.govpurdue.edu Automated synthesis platforms, which combine robotic liquid and solid handling with controlled reaction environments, are central to implementing HTE. scripps.edunih.gov

For the synthesis of benzimidazole (B57391) libraries, automated platforms can be programmed to dispense precise amounts of various aryl halides, amines, and reagents into multi-well plates. nih.gov For instance, in developing a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) to form the benzimidazole core, HTE can efficiently map the optimal conditions. nih.govnih.gov Custom software can be used to design these complex reaction arrays and later to process the large datasets generated from analysis, often by techniques like mass spectrometry, to create "heat maps" that visually identify successful reaction conditions. nih.gov

The polymer-assisted solution phase (PASP) synthesis is another powerful technique amenable to automation for creating libraries of benzimidazole derivatives. nih.gov This method utilizes polymer-bound reagents and scavengers to simplify purification, allowing for multi-step syntheses to be performed in a parallel format without the need for traditional chromatography. nih.gov By integrating automated aqueous work-ups and in-line scavenging, libraries of compounds can be produced in high yield and purity, significantly accelerating the medicinal chemistry discovery process. nih.gov

Table 1: Conceptual Design of a High-Throughput Experimentation (HTE) Plate for Benzimidazole Synthesis Optimization
WellAryl Halide (0.1 M)Amine (0.1 M)Catalyst (5 mol%)Ligand (10 mol%)Base (2 equiv.)Solvent
A11-Fluoro-2-nitro-4-(trifluoromethyl)benzeneo-Phenylenediamine (B120857)Pd2(dba)3XantphosK2CO3DMF
A21-Fluoro-2-nitro-4-(trifluoromethyl)benzeneo-PhenylenediaminePd2(dba)3XantphosCs2CO3DMF
B11-Fluoro-2-nitro-4-(trifluoromethyl)benzeneo-PhenylenediaminePd(OAc)2BINAPK2CO3Toluene
B21-Fluoro-2-nitro-4-(trifluoromethyl)benzeneo-PhenylenediaminePd(OAc)2BINAPCs2CO3Toluene
... (plate continues with systematic variations) ...

Flow Chemistry and Microreactor Technology for Reaction Optimization

Flow chemistry, utilizing microreactors and continuous-flow systems, offers significant advantages over traditional batch synthesis for reaction optimization, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. mdpi.comnih.gov This technology has been successfully applied to the synthesis of various benzimidazole derivatives. mdpi.comnih.gov

In a continuous-flow setup, solutions of reagents are pumped from separate reservoirs, combined in a mixer (e.g., a T- or Y-mixer), and then passed through a heated reactor coil or a packed-bed reactor. mdpi.comnih.gov The residence time, which is equivalent to the reaction time in batch processing, is precisely controlled by the reactor volume and the flow rate. mdpi.com This setup allows for the rapid optimization of parameters such as temperature, pressure, residence time, and reagent stoichiometry. For example, in the lipase-catalyzed synthesis of N-substituted benzimidazoles, parameters were systematically varied to achieve optimal yields. mdpi.com The use of a microfluidic biocatalysis system demonstrated the efficient and selective synthesis of a range of derivatives in high yields (76–97%) with short reaction times (35 minutes). mdpi.com

Furthermore, innovative microfluidic devices, such as LED-embedded photoreactors, have been developed for the photocatalytic synthesis of benzimidazoles. nih.gov These systems allow for efficient irradiation of the reaction mixture, leading to excellent yields in significantly shorter times (e.g., 10 minutes) compared to conventional batch methods (2-3 hours). nih.gov Flow chemistry also mitigates issues common in batch reactions, such as product precipitation causing blockages, by allowing for adjustments in concentration and solvent to maintain a homogeneous flow. nih.gov

Table 2: Optimization of Reaction Temperature for N-Substituted Benzimidazole Synthesis in a Continuous-Flow Microreactor mdpi.com
EntryReaction Temperature (°C)Residence Time (min)Yield (%)
13535<95
2453595
35535<95

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for effective synthesis. In situ spectroscopic techniques provide real-time data on the concentration of reactants, intermediates, and products without the need for sampling and offline analysis. magritek.comnih.gov This allows for precise determination of reaction endpoints, identification of transient intermediates, and rapid optimization of conditions.

For reactions involving benzimidazoles and related heterocycles, several in situ monitoring techniques are particularly valuable. Flow NMR and Fourier Transform Infrared (FTIR) spectroscopy can be integrated directly into a flow chemistry setup. magritek.com This in operando approach provides quantitative analysis of reaction species (NMR) and detection of functional group changes, including low-intensity peaks of intermediates (FTIR). magritek.com This combined methodology has been used to conclusively determine the reaction mechanism for benzoxazole synthesis, a process analogous to many benzimidazole syntheses. magritek.com

Raman spectroscopy is another powerful tool for real-time monitoring. nih.gov A Raman flow cell can be placed inline after the reactor to monitor the product stream. By identifying a unique and intense Raman band for the desired product, the progress of the reaction can be tracked in real-time. nih.gov This data allows chemists to quickly optimize conditions like temperature and flow rate to maximize conversion. The time course of a trifluoromethylation reaction, for instance, can be closely followed to understand when the starting material is consumed and when the product yield reaches its maximum, revealing important kinetic details such as the rate-determining step. researchgate.net

Table 3: Application of In Situ Spectroscopic Techniques for Reaction Monitoring
TechniqueType of Information ObtainedApplication in Benzimidazole Synthesis
Flow NMR SpectroscopyQuantitative analysis of reactants, intermediates, and products. Structural elucidation of unknown species.Determining reaction kinetics and yield in real-time. magritek.com
FTIR SpectroscopyDetection of functional group changes. Identification of transient intermediates.Monitoring the formation and consumption of key functional groups to elucidate reaction mechanisms. magritek.com
Raman SpectroscopyMonitoring of specific vibrational modes unique to a product or reactant.Tracking reaction progress to determine optimal endpoint and conditions for maximizing product yield. nih.gov

Crystallography and X-ray Diffraction for Solid-State Structure Elucidation

Crystallography and single-crystal X-ray diffraction are the definitive methods for elucidating the three-dimensional solid-state structure of molecules. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties. Several trifluoromethyl-substituted benzimidazole derivatives have been characterized using this method. nih.govnih.govresearchgate.netresearchgate.net

The analysis of 2-trifluoromethyl-1H-benzimidazole revealed an orthorhombic crystal system with the space group Pbcm. researchgate.net The asymmetric unit consists of two half-molecules, with one lying on a mirror plane. researchgate.net The crystal structure of 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole shows that the mean planes of the benzimidazole ring and the trifluoromethyl-substituted benzene (B151609) ring form a dihedral angle of 30.1(1)°. nih.govresearchgate.net In the crystal, molecules are linked by N—H···N hydrogen bonds, forming chains. These chains are further connected into a two-dimensional network by weak C—H···F and C—H···π interactions. nih.govresearchgate.net

Similarly, the crystal structure of 5-nitro-2-trifluoromethyl-1H-benzimidazole monohydrate, which crystallizes in the monoclinic system (P21/c), shows extensive hydrogen bonding. nih.gov The benzimidazole molecule and the water molecule are linked by N—H···O hydrogen bonds, and these units are further assembled into sheets by O—H···N, O—H···O, and C—H···O interactions. nih.gov This detailed structural information is invaluable for rational drug design, materials science, and understanding structure-property relationships.

Table 4: Crystallographic Data for Selected Trifluoromethyl-Substituted Benzimidazoles
Parameter2-Trifluoromethyl-1H-benzimidazole researchgate.net2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole nih.govresearchgate.net5-Nitro-2-trifluoromethyl-1H-benzimidazole monohydrate nih.gov
FormulaC8H5F3N2C14H9F3N2C8H4F3N3O2·H2O
Crystal SystemOrthorhombicOrthorhombicMonoclinic
Space GroupPbcmPbcaP21/c
a (Å)11.859 (2)9.2292 (9)7.6209 (15)
b (Å)7.2154 (14)9.8117 (10)10.393 (2)
c (Å)19.508 (4)25.347 (2)13.093 (3)
β (°)909097.63 (3)
Volume (Å3)1669.2 (5)2295.2 (4)1027.9 (4)
Z884

Future Research Directions and Uncharted Avenues for 1 Trifluoromethyl 1h Benzimidazole

Discovery of Novel Reactivity and Transformation Pathways

Future research will likely focus on uncovering new reactions and transformations for the 1-(Trifluoromethyl)-1H-benzimidazole scaffold. While methods for the synthesis of 2-trifluoromethyl benzimidazoles are established, such as the condensation of o-phenylenediamines with trifluoroacetic acid or its derivatives, exploring the reactivity of the pre-formed substituted benzimidazole (B57391) ring is a promising area. rsc.orgnih.gov

Key areas for exploration include:

Selective C-H Functionalization: Developing methods for the direct and regioselective functionalization of C-H bonds on the benzimidazole core is a significant goal. Visible-light-promoted photoredox catalysis has already proven effective for the C4-H trifluoromethylation of benzimidazoles using Togni's reagent. rsc.org Future work could expand this to introduce other functional groups at various positions, offering rapid access to a library of complex derivatives.

Cascade Reactions: Designing novel cascade reactions that build molecular complexity in a single step is highly desirable. For instance, a silver-mediated radical cascade involving trifluoromethylthiolation and cyclization has been used to create complex tricyclic imidazole (B134444) derivatives. rsc.org Similar strategies could be developed starting from this compound to construct unique polycyclic systems.

Novel Coupling Chemistries: Expanding the toolkit of cross-coupling reactions beyond traditional methods is another avenue. Copper-mediated three-component reactions have been reported for the synthesis of 2-trifluoromethylbenzimidazoles. rsc.org Investigating new catalytic systems, perhaps using earth-abundant metals, for coupling reactions at different positions of the this compound ring could yield novel structures with interesting properties. For example, pincer-cobalt complexes have been used for the α-alkylation of nitriles containing a benzimidazole moiety, demonstrating the potential for metal-catalyzed transformations on such scaffolds. acs.org

A summary of potential reaction pathways is presented in Table 1.

Table 1: Potential Future Reaction Pathways for this compound

Reaction Type Potential Reagents/Catalysts Target Position Potential Outcome
C-H Arylation Palladium or Copper Catalysts C4, C5, C6, C7 Introduction of aryl groups for tuning electronic properties
C-H Amination Rhodium or Iridium Catalysts C4, C5, C6, C7 Synthesis of novel amine-substituted derivatives
[3+2] Cycloaddition Metal catalysts, Organocatalysts Benzimidazole Ring Formation of fused polycyclic heterocyclic systems

Development of Bio-inspired and Biomimetic Chemical Systems

The structural similarity of the benzimidazole core to purine (B94841) nucleobases makes it an excellent scaffold for designing bio-inspired and biomimetic systems. nih.gov The unique electronic properties conferred by the N-trifluoromethyl group can be exploited to create systems that mimic biological functions with enhanced stability or novel activity.

Future research in this area could include:

Enzyme Inhibition Mimics: Benzimidazole derivatives are known to act as inhibitors for various enzymes, such as dihydrofolate reductase (DHFR) and cytochrome P450 enzymes. nih.govnih.gov By mimicking the transition state or binding mode of natural substrates, this compound derivatives could be designed as highly potent and selective enzyme inhibitors. The CF3 group can enhance binding through favorable interactions in the enzyme's active site.

Biomimetic Catalysis: Incorporating this compound as a ligand in metal complexes can lead to catalysts that mimic the function of metalloenzymes. These bio-inspired catalysts could perform complex chemical transformations with high selectivity and efficiency under mild conditions, similar to their biological counterparts.

Self-Assembling Systems: Inspired by DNA base pairing, benzimidazole derivatives can form predictable hydrogen-bonding networks. researchgate.net The N-CF3 group would modify the hydrogen-bonding capabilities and stacking interactions, potentially leading to the formation of novel supramolecular structures like helices, sheets, or nanotubes with applications in materials science and nanotechnology.

Exploration of Sustainable and Environmentally Benign Synthetic Strategies

The principles of green chemistry are increasingly important in chemical synthesis. Future research will undoubtedly seek more sustainable methods for the preparation of this compound and its derivatives.

Promising sustainable approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. This technique has been successfully applied to the synthesis of various N-substituted benzimidazole derivatives, often with high efficiency. nih.govresearchgate.netrsc.org

Solvent-Free and Aqueous Reactions: Conducting reactions in water or without a solvent minimizes the use of volatile organic compounds. jksus.org For example, grinding a mixture of o-phenylenediamine (B120857) and an aldehyde with a few drops of water has been shown to produce benzimidazoles efficiently. jksus.org

Catalytic Approaches: The use of catalysts, especially those based on abundant and non-toxic metals, is a cornerstone of green chemistry. Developing catalytic cycles that operate under mild conditions with low catalyst loading will be a key research focus. researchgate.net This includes photoredox catalysis, which uses visible light as a renewable energy source. rsc.orgresearchgate.net

Table 2: Comparison of Synthetic Methods for Benzimidazole Derivatives

Method Conditions Advantages Reference
Conventional Heating Reflux in organic solvent (e.g., benzene) Established method researchgate.net
Microwave-Assisted Shorter reaction times (minutes vs. hours) High yields, speed nih.govresearchgate.net
Grinding (Mechanochemistry) Room temperature, minimal water Solvent-free, simple, high yields jksus.org

Leveraging Machine Learning and Artificial Intelligence for Predictive Modeling and Materials Design

Key applications of AI and ML include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models for various biological activities, such as antifungal or anticancer properties of benzimidazole derivatives. researchgate.netpnrjournal.com These models can screen virtual libraries of compounds to identify promising candidates for synthesis and testing, saving time and resources. researchgate.netscielo.br

Predictive Reaction Modeling: AI can be trained to predict the outcomes of chemical reactions, including yields and optimal conditions. rsc.org This can guide experimental work and facilitate the discovery of novel transformation pathways for the this compound scaffold.

Inverse Design of Materials: Generative AI models can design new materials with specific target properties. arxiv.org For instance, an AI could be tasked with designing a this compound derivative with a desired band gap for an organic electronic device or specific binding properties for a sensor application. peese.orgyoutube.com These models can explore vast chemical spaces to propose novel, chemically realistic structures. peese.org

Table 3: Machine Learning Models in Benzimidazole Research

ML Model Type Application Predicted Property Reference(s)
Support Vector Machine (SVM) QSAR Corrosion Inhibition Efficiency nih.gov
Random Forest (RF) QSAR Corrosion Inhibition Efficiency researchgate.net
k-Nearest Neighbor (kNN) 3D-QSAR Antifungal Activity pnrjournal.com
Generative Adversarial Networks (GANs) Inverse Materials Design Novel Crystal Structures arxiv.org

Integration into Emerging Interdisciplinary Fields at the Chemistry-Materials Interface

The unique properties of this compound make it a strong candidate for applications in various interdisciplinary fields that merge chemistry with materials science. The introduction of fluorine-containing groups can impart unique chemical and biological properties. nih.gov

Future interdisciplinary applications could involve:

Organic Electronics: The electron-withdrawing nature of the trifluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the benzimidazole core. This makes such compounds potentially useful as n-type materials or electron transporters in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Advanced Polymers and Membranes: Fluoroalkyl-derivatized imidazolium-based ionic liquids are gaining importance in materials science. fluoromart.com Similarly, incorporating the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific ion conductivity, making them suitable for applications like fuel cell membranes.

Chemical Sensors: The benzimidazole scaffold can be functionalized to act as a chemosensor. The nitrogen atoms can coordinate with metal ions, and the electronic properties of the system, which are modulated by the N-CF3 group, can change upon binding, leading to a detectable optical or electrochemical signal.

The continued exploration of this compound and its derivatives promises to open up new scientific frontiers. From fundamental reactivity to advanced materials and intelligent design, this versatile scaffold is poised to be a key player in the future of chemical science.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(trifluoromethyl)-1H-benzimidazole derivatives?

Answer:
The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example, benzimidazole cores can be functionalized via alkylation using NaH as a base and benzyl halides in solvents like DMF . Key steps include:

  • Step 1: Reacting 2-(1H-benzimidazol-1-yl)ethanol derivatives with NaH to deprotonate the hydroxyl group.
  • Step 2: Introducing trifluoromethyl groups via electrophilic substitution or using CF₃-containing reagents (e.g., trifluoromethylation agents like Togni’s reagent).
  • Validation: Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis and NMR spectroscopy .

Advanced: How can crystallographic data resolve structural ambiguities in trifluoromethyl-substituted benzimidazoles?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational ambiguities. For example:

  • Software: SHELX programs (e.g., SHELXL for refinement) are widely used to model hydrogen bonding and torsional angles .
  • Key Parameters: Analyze dihedral angles between benzimidazole and trifluoromethylphenyl rings (e.g., 9.62°–83.83° deviations observed in derivatives) to assess planarity .
  • Hydrogen Bonding: Use graph-set analysis (e.g., R₂²(6) motifs) to identify stabilizing interactions, such as C–H⋯N bonds in crystal packing .

Basic: What spectroscopic techniques validate the structure of this compound compounds?

Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., trifluoromethyl integration at ~δ 120–130 ppm in ¹⁹F NMR) .
  • IR Spectroscopy: Identify N–H stretches (~3400 cm⁻¹) and C–F vibrations (~1100–1200 cm⁻¹) .
  • Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ for C₁₀H₇F₃N₂O₂ at m/z 244.16) .

Advanced: How do computational models predict the biological activity of trifluoromethyl-benzimidazoles?

Answer:

  • QSAR Studies: Corrogate substituent effects (e.g., logP, dipole moments) with bioactivity using software like Gaussian or AutoDock. For example, RMSD values <1.0 Å in docking studies indicate strong target binding .
  • DFT Calculations: Optimize geometries at the B3LYP/6-311G++(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps influencing antimicrobial activity) .
  • Limitations: Address discrepancies between in silico predictions and experimental IC₅₀ values by refining solvation models .

Advanced: What challenges arise in analyzing hydrogen bonding networks in benzimidazole crystals?

Answer:

  • Ambiguity in Weak Interactions: Weak C–H⋯F or π-π interactions may require high-resolution data (≤0.8 Å) and Hirshfeld surface analysis to confirm .
  • Disorder Modeling: Use SHELXL’s PART instructions to model disordered trifluoromethyl groups .
  • Validation: Cross-check hydrogen bond distances (e.g., 2.5–3.2 Å for C–H⋯N) against Etter’s rules to avoid overinterpretation .

Basic: How do substituents influence the dielectric properties of benzimidazole derivatives?

Answer:

  • Polar Groups: Trifluoromethyl (–CF₃) enhances dipole moments, increasing dielectric constants (ε) in material science applications .
  • Crystal Packing: Tight packing (e.g., along [001] axes) reduces ε due to restricted molecular motion, while looser arrangements increase polarizability .
  • Measurement: Use impedance spectroscopy (1 Hz–1 MHz) on single crystals to quantify ε and tanδ (loss tangent) .

Advanced: How can structural polymorphism affect the pharmacological profile of benzimidazole derivatives?

Answer:

  • Bioavailability: Polymorphs with higher solubility (e.g., metastable Form II) may enhance in vitro activity but reduce stability .
  • Characterization: Combine DSC (melting point shifts) and PXRD (diffraction pattern variations) to identify polymorphs .
  • Case Study: Derivatives with R₂²(6) hydrogen-bonded dimers show improved thermal stability over monomeric forms .

Basic: What strategies mitigate synthetic byproducts in trifluoromethyl-benzimidazole reactions?

Answer:

  • Optimized Stoichiometry: Use excess NaH (1.25 eq.) to ensure complete deprotonation before adding benzyl halides .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove unreacted intermediates .
  • Byproduct Analysis: LC-MS or ¹⁹F NMR identifies trifluoromethylation side products (e.g., –CF₂H or –COCF₃ groups) .

Advanced: How do electron-withdrawing groups (e.g., –CF₃) modulate benzimidazole reactivity?

Answer:

  • Electronic Effects: –CF₃ reduces benzimidazole’s pKa (~8.5 → ~6.5), enhancing electrophilic substitution at the 4/5-positions .
  • Kinetic Studies: Monitor reaction rates under varying pH (e.g., faster alkylation in acidic conditions due to protonated intermediates) .
  • Contradictions: Despite –CF₃’s electron-withdrawing nature, steric hindrance may slow reactions (e.g., lower yields in bulky derivatives) .

Advanced: What role do benzimidazole derivatives play in supramolecular chemistry?

Answer:

  • Host-Guest Systems: Use –CF₃ groups to enhance hydrophobic interactions in cavitands or metal-organic frameworks (MOFs) .
  • Self-Assembly: Benzimidazole’s planar geometry facilitates π-stacking in 2D networks, stabilized by C–H⋯F bonds .
  • Applications: Design sensors for anions (e.g., F⁻) via –CF₃’s inductive effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.